1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
Compounds with similar structures, such as Hydroxyethylethylenediaminetriacetic acid , are known to have various applications in the scientific and industrial fields. They are often used in chemical reactions due to their ability to form salts with many metals .
Synthesis Analysis
The synthesis of similar compounds, like hydroxyl functionalized styrene acrylate latex particles, has been conducted via methods like seeded emulsion polymerization . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques such as FT-IR, 1H-NMR, DSC, TGA, DLS, and SEM .Chemical Reactions Analysis
Compounds like 2-hydroxyethyl methacrylate (HEMA) have been reported to induce genotoxic effects, but their mechanism is not fully understood. HEMA may be degraded by the oral cavity esterases or through mechanical stress following the chewing process .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by various factors. For example, the glass transition temperature (Tg) and average particle size of hydroxyl functionalized polymer latex particles can vary depending on the mass percentage of HEMA present .Scientific Research Applications
Functionalization Reactions and Derivative Synthesis
Pyrazole derivatives have been extensively studied for their potential in various functionalization reactions, leading to the synthesis of novel compounds. For instance, experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives have demonstrated the ability to generate new N-substituted pyrazole carboxamides and carboxylates with potential applications in medicinal chemistry and material science (Yıldırım & Kandemirli, 2006). Such synthetic routes are critical for developing chemical libraries for drug discovery and novel materials.
Fluorescent Properties and Sensing Applications
Pyrazole derivatives have been identified to possess fluorescent properties , making them suitable for applications in sensing and imaging. For example, synthesis and characterization studies on triaryl-pyrazolines have highlighted their fluorescent behavior in the blue region of the visible spectrum, indicating potential use in the development of fluorescent probes and sensors for biological and environmental monitoring (Hasan et al., 2011).
Electrochemiluminescence and Metal-Organic Frameworks (MOFs)
Pyrazolecarboxylic acid derivatives have been incorporated into metal-organic frameworks (MOFs) , demonstrating highly intense electrochemiluminescence (ECL). This suggests applications in the development of ECL-based sensors and devices for analytical and diagnostic purposes (Feng et al., 2016).
Chemical Hybridizing Agents in Agriculture
Certain pyrazole derivatives have been identified as chemical hybridizing agents in wheat and barley, showcasing the role of these compounds in agricultural applications. The ability to induce hybridization through chemical means could have significant implications for crop improvement and food security (Beck et al., 1988).
Molecular Conformation and Hydrogen Bonding Studies
Research into the molecular conformation and hydrogen bonding of pyrazole derivatives has implications for understanding the structural basis of their reactivity and interaction with biological targets. This fundamental knowledge supports the design of more effective pharmaceuticals and materials (Asma et al., 2018).
Mechanism of Action
Target of Action
It’s worth noting that many compounds with similar structures are known to interact with various biological targets, such as enzymes, receptors, and transport proteins .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .
Result of Action
Similar compounds are known to induce a range of effects, from altering cellular metabolism to modulating signal transduction pathways .
Action Environment
The action, efficacy, and stability of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been shown to be affected by the pH of the environment .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Its structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s hydroxyethyl and carboxylic acid groups, which might form hydrogen bonds or ionic interactions with other molecules .
Cellular Effects
Given its structure, it could potentially influence cell function by interacting with various cellular components .
Molecular Mechanism
It could potentially exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression . These are speculative and require experimental validation.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, have not been reported .
Metabolic Pathways
The metabolic pathways involving 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are not well-characterized. It could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins and influence its localization or accumulation
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications . These are speculative and require experimental validation.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-5-7(8(12)13)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINULFSZEWKUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052561-82-6 |
Source
|
Record name | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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